molecular formula C17H15N3O4 B11637966 2-hydroxy-N'-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-hydroxy-N'-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11637966
M. Wt: 325.32 g/mol
InChI Key: XHLQBGTVNWXKND-UHFFFAOYSA-N
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Description

2-hydroxy-N’-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.

    Biology: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxy-5-methoxy-1-methylindol-3-yl)iminobenzamide

InChI

InChI=1S/C17H15N3O4/c1-20-13-8-7-10(24-2)9-12(13)15(17(20)23)18-19-16(22)11-5-3-4-6-14(11)21/h3-9,21,23H,1-2H3

InChI Key

XHLQBGTVNWXKND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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